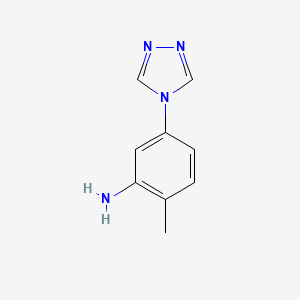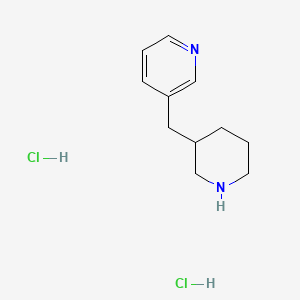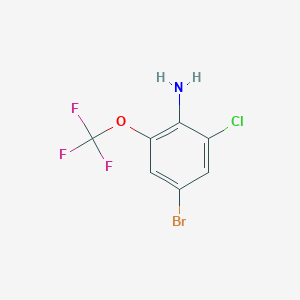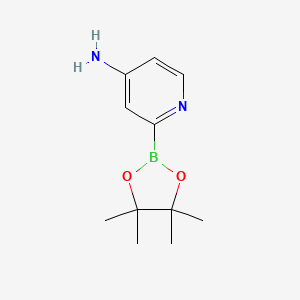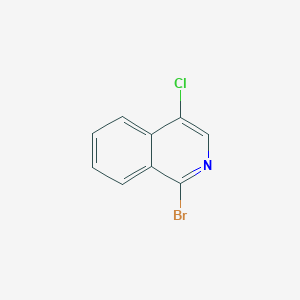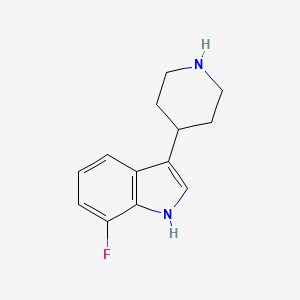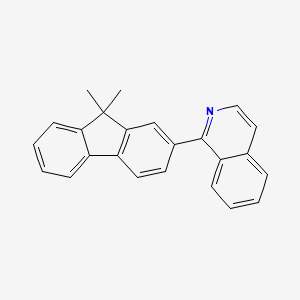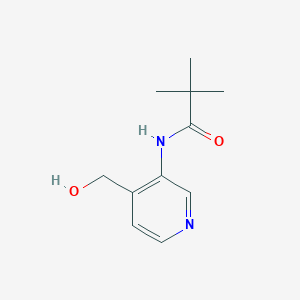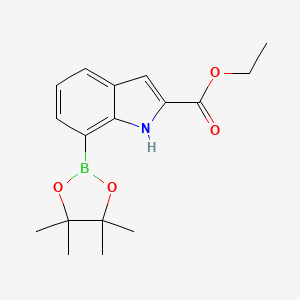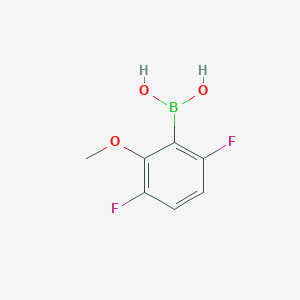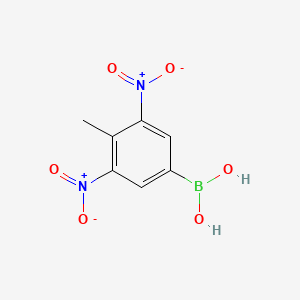
(4-Methyl-3,5-dinitrophenyl)boronic acid
Descripción general
Descripción
(4-Methyl-3,5-dinitrophenyl)boronic acid is a chemical compound with the molecular formula C7H7BN2O6 . It is part of the Alfa Aesar product portfolio under the Thermo Scientific Chemicals brand . It has a molecular weight of 225.951 g/mol .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of (4-Methyl-3,5-dinitrophenyl)boronic acid can be represented by the SMILES notation: B(C1=CC(=C(C(=C1)N+[O-])C)N+[O-])(O)O .Chemical Reactions Analysis
(4-Methyl-3,5-dinitrophenyl)boronic acid can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
(4-Methyl-3,5-dinitrophenyl)boronic acid is a solid substance . It has a melting point of approximately 280°C, which is the point of decomposition . The compound is hygroscopic .Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensing
One significant application of boronic acid derivatives like (4-Methyl-3,5-dinitrophenyl)boronic acid is in the field of fluorescent probes. Boron dipyrromethene dyes (Bodipy) with meso-phenyl substituents, including the 3,5-dinitrophenyl compound, are known for their redox activity and sensitivity to phenyl group substituents in fluorescence properties. This makes them valuable for applications in sensing and imaging probes (Ziessel et al., 2006).
Chemosensors for Biological Substances
Boronic acids interact with cis-1,2-diols to form cyclic structures, enabling their use as chemosensors for carbohydrates and bioactive substances. This interaction is crucial for detecting various biological and chemical entities, highlighting the versatility of boronic acids in sensor technology (Huang et al., 2012).
Catalysis and Reaction Activation
Boronic acids, including (4-Methyl-3,5-dinitrophenyl)boronic acid, play a significant role in catalysis and reaction activation. For instance, tris(pentafluorophenyl)boron is known for its effectiveness in homogeneous Ziegler-Natta chemistry and as a catalyst in various organic reactions. The unique properties of such boronic acid derivatives make them crucial in organic and organometallic chemistry (Erker, 2005).
Biomedical Applications
In biomedical research, boronic acid polymers, which could include derivatives like (4-Methyl-3,5-dinitrophenyl)boronic acid, have shown promise in various applications. These include HIV treatment, obesity management, diabetes, and cancer therapeutics. The unique reactivity and responsive nature of these compounds enhance their potential in diverse biomedical applications (Cambre & Sumerlin, 2011).
Borophene Development
Recent research on borophene, a two-dimensional boron sheet, has revealed potential applications in various fields, including material science and nanotechnology. Borophene's unique properties have been explored for use in supercapacitors, battery technology, hydrogen storage, and biomedical applications. While not directly linked to (4-Methyl-3,5-dinitrophenyl)boronic acid, this research underscores the broader scope and potential of boron-based compounds (Wang et al., 2019).
Safety And Hazards
Direcciones Futuras
Boronic acids, including (4-Methyl-3,5-dinitrophenyl)boronic acid, are increasingly utilized in diverse areas of research . They have found applications in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .
Propiedades
IUPAC Name |
(4-methyl-3,5-dinitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWIWVTWNMEZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592152 | |
| Record name | (4-Methyl-3,5-dinitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3,5-dinitrophenyl)boronic acid | |
CAS RN |
28249-49-2 | |
| Record name | (4-Methyl-3,5-dinitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



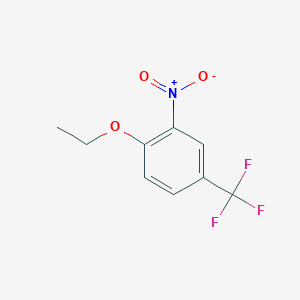
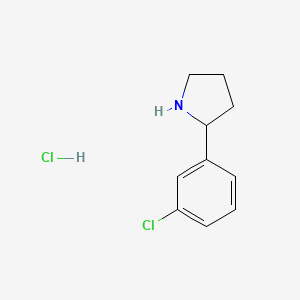
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1602636.png)
![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)
